molecular formula C28H54MgO4 B13832784 Magnesium,tetradecanoate

Magnesium,tetradecanoate

Cat. No.: B13832784
M. Wt: 479.0 g/mol
InChI Key: DMRBHZWQMKSQGR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium myristate is a chemical compound formed by the reaction of magnesium with myristic acid, a fatty acid that naturally occurs in palm and coconut oils. It is commonly used in the cosmetics industry due to its properties as an emulsifier and thickening agent. The compound appears as a fine white powder and is known for its ability to enhance the texture and stability of cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium myristate is synthesized through the reaction of myristic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in a controlled environment to ensure the purity and quality of the final product . The general reaction can be represented as:

2C14H28O2+Mg(OH)2(C14H27O2)2Mg+2H2O2C_{14}H_{28}O_2 + Mg(OH)_2 \rightarrow (C_{14}H_{27}O_2)_2Mg + 2H_2O 2C14​H28​O2​+Mg(OH)2​→(C14​H27​O2​)2​Mg+2H2​O

This reaction involves heating the reactants to facilitate the formation of magnesium myristate, followed by purification processes to remove any impurities.

Industrial Production Methods

In industrial settings, the production of magnesium myristate involves large-scale reactors where myristic acid and magnesium compounds are mixed under controlled temperatures and pressures. The product is then filtered, dried, and milled to achieve the desired fine powder consistency .

Chemical Reactions Analysis

Types of Reactions

Magnesium myristate primarily undergoes reactions typical of fatty acid salts. These include:

    Hydrolysis: In the presence of water, magnesium myristate can hydrolyze to form myristic acid and magnesium hydroxide.

    Saponification: Reacting with strong bases like sodium hydroxide can lead to the formation of soap and glycerol.

    Esterification: It can react with alcohols to form esters and water.

Common Reagents and Conditions

    Hydrolysis: Water and mild heat.

    Saponification: Sodium hydroxide and heat.

    Esterification: Alcohols and acidic catalysts.

Major Products Formed

    Hydrolysis: Myristic acid and magnesium hydroxide.

    Saponification: Soap (sodium myristate) and glycerol.

    Esterification: Myristate esters and water.

Scientific Research Applications

Magnesium myristate has a wide range of applications in scientific research and industry:

Mechanism of Action

Magnesium myristate exerts its effects primarily through its ability to stabilize emulsions and enhance the viscosity of formulations. It works by interacting with both oil and water phases in emulsions, preventing their separation and ensuring a uniform consistency . The compound’s molecular structure allows it to form a stable network within the product, contributing to its thickening and stabilizing properties.

Comparison with Similar Compounds

Properties

Molecular Formula

C28H54MgO4

Molecular Weight

479.0 g/mol

IUPAC Name

magnesium;tetradecanoate

InChI

InChI=1S/2C14H28O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2*2-13H2,1H3,(H,15,16);/q;;+2/p-2

InChI Key

DMRBHZWQMKSQGR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].[Mg+2]

Origin of Product

United States

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